molecular formula C3H7NO2 B12058301 (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid

(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid

Cat. No.: B12058301
M. Wt: 96.096 g/mol
InChI Key: QNAYBMKLOCPYGJ-MATZGMSTSA-N
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Description

(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid is a deuterated and isotopically labeled analog of alanine, an essential amino acid. This compound is of interest in various scientific fields due to its unique isotopic composition, which makes it useful in studies involving metabolic pathways, protein structure, and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the alanine molecule. One common method is the hydrogen-deuterium exchange reaction, where alanine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. Additionally, carbon-13 labeled precursors are used to introduce the 13C isotopes into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid has several scientific research applications:

    Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

    Biology: Helps in studying protein structure and dynamics through NMR spectroscopy.

    Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Employed in the production of labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of alanine. The deuterium and carbon-13 isotopes allow researchers to track its movement and transformation within biological systems, providing insights into metabolic processes and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3,3,3-trideuterio(1,2,3-13C3)propanoic acid: Similar isotopic labeling but with one less deuterium atom.

    (2S)-2-amino-2,3,3,3-tetradeuterio(1,2-13C2)propanoic acid: Similar deuterium labeling but with fewer carbon-13 isotopes.

Uniqueness

The unique combination of deuterium and carbon-13 isotopes in (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid makes it particularly valuable for detailed studies of metabolic pathways and protein dynamics. Its specific isotopic composition allows for precise tracking and analysis in various scientific applications.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

96.096 g/mol

IUPAC Name

(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1

InChI Key

QNAYBMKLOCPYGJ-MATZGMSTSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])N

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

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